N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group and substituted with dimethoxyphenyl and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a hydroxylated benzoxazine compound .
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, known for its psychoactive properties.
N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar structural features, used in various chemical and biological applications.
Uniqueness
N-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide is unique due to its benzoxazine ring structure combined with the carboxamide group. This unique structure imparts specific chemical properties, such as stability and reactivity, making it suitable for a wide range of applications in different fields .
Properties
CAS No. |
727670-29-3 |
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Molecular Formula |
C17H16N2O5 |
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-6-4-11(8-15(14)23-2)18-17(21)10-3-5-13-12(7-10)19-16(20)9-24-13/h3-8H,9H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
XFZKEEYJKWWNFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCC(=O)N3)OC |
solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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